[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452908
InChI: InChI=1S/C17H27N3O2/c1-19(13-16-9-5-6-11-20(16)12-10-18)17(21)22-14-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14,18H2,1H3
SMILES: CN(CC1CCCCN1CCN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13452908

Molecular Formula: C17H27N3O2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
IUPAC Name benzyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C17H27N3O2/c1-19(13-16-9-5-6-11-20(16)12-10-18)17(21)22-14-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14,18H2,1H3
Standard InChI Key IUHUIKLEHJDNTC-UHFFFAOYSA-N
SMILES CN(CC1CCCCN1CCN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CC1CCCCN1CCN)C(=O)OCC2=CC=CC=C2

Introduction

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic compound belonging to the carbamate derivatives class. It features a piperidine ring, an aminoethyl group, and a benzyl ester moiety, making it structurally diverse and potentially useful in various applications, particularly in pharmaceuticals and agrochemicals .

Chemical Formula and Molecular Weight

  • Chemical Formula: C17H27N3O2

  • Molecular Weight: Approximately 305.422 g/mol .

Synonyms

  • Benzyl N-{[1-(2-aminoethyl)piperidin-2-yl)methyl}(methyl)carbamate

  • [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]methylcarbamic acid benzyl ester

  • CAS: 1353973-20-2 .

Synthesis Methods

The synthesis of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester typically involves reactions between piperidine derivatives and carbamic acid esters. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor progress and confirm product identity.

Pharmaceutical Applications

  • As a carbamate derivative, this compound may act as a reversible inhibitor for enzymes like acetylcholinesterase, potentially increasing acetylcholine levels at synaptic junctions, which is crucial for neurotransmission.

  • The presence of a piperidine ring suggests potential applications in neurological and psychological conditions, as piperidine structures are often associated with psychoactive substances.

Agrochemical Applications

  • Carbamates are known for their use in agrochemicals, though specific applications for this compound are not well-documented.

Chemical Reactions and Stability

The compound can participate in various chemical reactions typical for carbamates and amines. Due to the reactivity of both the amine and carbamate functionalities, reactions should be conducted under controlled conditions to prevent unwanted side reactions.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
[1-(2-Aminoethyl)piperidine]Piperidine ring, amino groupNeuroactive
N-BenzylpiperidineBenzyl substitution on piperidineAnalgesic properties
EthylcarbamateCarbamate structureAnticonvulsant activity
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl esterPiperidine ring, aminoethyl group, benzyl esterPotential neuropharmacological applications

This compound's unique combination of structural features may offer distinct pharmacological profiles compared to other similar compounds, potentially enhancing its therapeutic potential while reducing side effects.

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